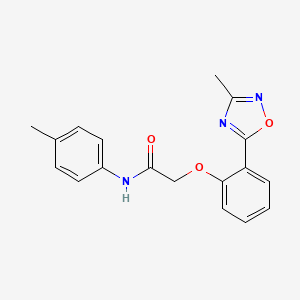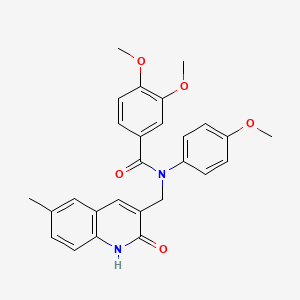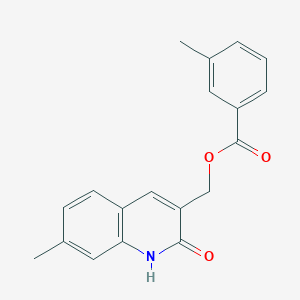![molecular formula C21H22N4O2S B7713274 N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7713274.png)
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide, commonly known as Prazosin, is a medication used to treat high blood pressure and symptoms of an enlarged prostate. It belongs to the class of drugs known as alpha-blockers and works by relaxing the blood vessels, allowing blood to flow more easily through them. In recent years, Prazosin has gained attention in scientific research for its potential use in treating various medical conditions.
Mecanismo De Acción
Prazosin works by blocking the activity of alpha-1 receptors in the body, which are responsible for constricting blood vessels. By blocking these receptors, Prazosin causes the blood vessels to relax, allowing blood to flow more easily through them. This results in a decrease in blood pressure and an increase in blood flow to the organs.
Biochemical and Physiological Effects
Prazosin has been shown to have a number of biochemical and physiological effects in the body. In addition to its effects on blood pressure and blood flow, Prazosin has been shown to reduce the release of adrenaline in the brain, which can help to reduce anxiety symptoms. Prazosin has also been shown to reduce the release of dopamine in the brain, which may contribute to its potential use in reducing alcohol consumption.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Prazosin in lab experiments is that it is a well-studied drug with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using Prazosin is that it may have off-target effects on other receptors in the body, which could complicate the interpretation of results.
Direcciones Futuras
There are a number of potential future directions for research on Prazosin. One area of interest is in the use of Prazosin in combination with other medications for the treatment of PTSD and other anxiety disorders. Another area of interest is in the development of new drugs that target alpha-1 receptors more specifically than Prazosin, which could reduce the risk of off-target effects. Additionally, further research is needed to determine the long-term safety and efficacy of Prazosin in treating various medical conditions.
Métodos De Síntesis
Prazosin is synthesized through a multi-step process starting with the reaction of 2-chloro-6-methoxyquinoline with butylamine to form 2-butylamino-6-methoxyquinoline. This compound is then reacted with 2-chloro-1-methylpyrazolo[3,4-b]quinoline to form N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
Prazosin has been studied for its potential use in treating a variety of medical conditions, including post-traumatic stress disorder (PTSD), anxiety disorders, and alcohol use disorder. Research has shown that Prazosin may be effective in reducing the symptoms of PTSD, such as nightmares and flashbacks, by blocking the activity of adrenaline in the brain. Prazosin has also been shown to reduce anxiety symptoms in patients with generalized anxiety disorder and social anxiety disorder. Additionally, Prazosin has been studied for its potential use in reducing alcohol consumption in individuals with alcohol use disorder.
Propiedades
IUPAC Name |
N-(1-butyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-4-13-25-21-18(14-16-10-8-9-15(2)19(16)22-21)20(23-25)24-28(26,27)17-11-6-5-7-12-17/h5-12,14H,3-4,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPGZSJHPBOXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NS(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-(4-benzylpiperidine-1-carbonyl)-8-bromo-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7713241.png)
![5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)



![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)
